molecular formula C19H17ClN4O B2469063 2-chloro-N-[2-(phenethylamino)-3-pyridinyl]nicotinamide CAS No. 866010-52-8

2-chloro-N-[2-(phenethylamino)-3-pyridinyl]nicotinamide

Cat. No. B2469063
M. Wt: 352.82
InChI Key: MBJOBQVXSVQJIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-chloro-N-[2-(phenethylamino)-3-pyridinyl]nicotinamide” is a chemical compound with the molecular formula C19H17ClN4O . It is also known by its IUPAC name "3-Pyridinecarboxamide, 2-chloro-N-[2-[(2-phenylethyl)amino]-3-pyridinyl]-" .

Scientific Research Applications

Cyclisation Applications

Cyclisation of 2-Chloro-N-(2-Pyridinyl)Nicotinamides : The study by Fernandes et al. (2006) explores the thermal cyclisation of 2-chloro-N-(R-2-pyridinyl)nicotinamides to form 5-oxo-5,6-dihydrodipyrido[1,2-a:3′,2′-e]pyrimidin-11-ium chlorides. The cyclisation products were analyzed and characterized through NMR spectroscopy and X-ray crystallography, providing insights into the steric and electronic effects influencing the process. This research emphasizes the role of 2-chloro-N-[2-(phenethylamino)-3-pyridinyl]nicotinamide in the synthesis of complex cyclic structures with potential applications in material science or pharmaceuticals (Fernandes et al., 2006).

Synthesis of Herbicides

Synthesis of 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine : Zuo Hang-dong (2010) describes the synthesis of 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, a key intermediate for creating the herbicide trifloxysulfuron. The process involves nicotinamide as a starting point, undergoing Hofmann degradation, oxidative chlorination, and diazotization-alcoholysis, with an overall yield of 48.7%. This research showcases the use of 2-chloro-N-[2-(phenethylamino)-3-pyridinyl]nicotinamide in agriculture, specifically in herbicide production (Zuo Hang-dong, 2010).

Pharmaceutical Co-crystal Synthesis

Synthesis of Pharmaceutical Co-crystal : Lemmerer et al. (2010) investigate the co-crystal formation of 2-chloro-4-nitrobenzoic acid with nicotinamide, focusing on its potential as an anti-viral and anti-cancer agent. The research highlights the thermal stability and interaction stability within the co-crystal compared to the pure compounds. This study demonstrates the application of 2-chloro-N-[2-(phenethylamino)-3-pyridinyl]nicotinamide in pharmaceutical research, particularly in enhancing drug properties and stability (Lemmerer et al., 2010).

properties

IUPAC Name

2-chloro-N-[2-(2-phenylethylamino)pyridin-3-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O/c20-17-15(8-4-11-21-17)19(25)24-16-9-5-12-22-18(16)23-13-10-14-6-2-1-3-7-14/h1-9,11-12H,10,13H2,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBJOBQVXSVQJIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC2=C(C=CC=N2)NC(=O)C3=C(N=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[2-(phenethylamino)-3-pyridinyl]nicotinamide

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